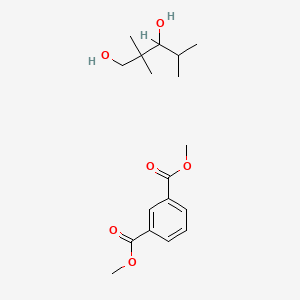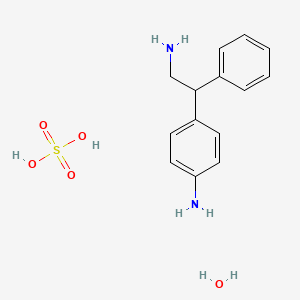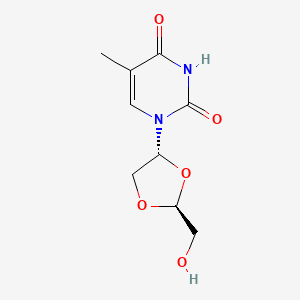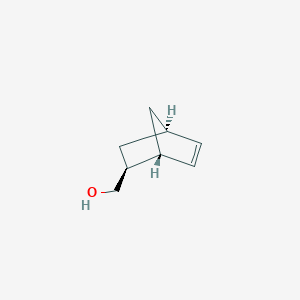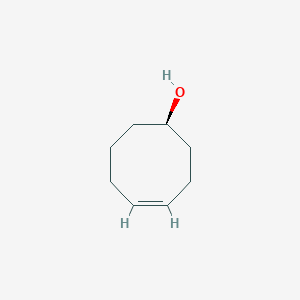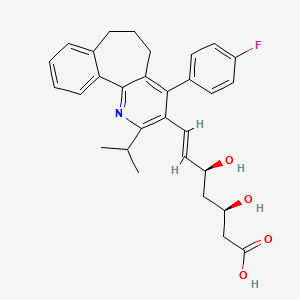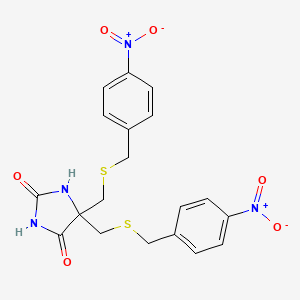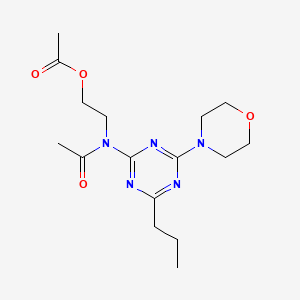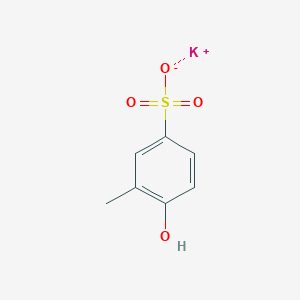
trans-(-)-p-Menth-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-(-)-Piperitol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its pleasant aroma and is often used in the fragrance and flavor industries. The compound has a trans configuration, which means that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trans-(-)-Piperitol can be synthesized through several methods, including the reduction of piperitone or the hydration of piperitenone. One common synthetic route involves the catalytic hydrogenation of piperitone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.
Industrial Production Methods: In industrial settings, trans-(-)-Piperitol is often extracted from natural sources such as peppermint oil or eucalyptus oil. The extraction process involves steam distillation followed by fractional distillation to isolate the desired compound. This method is preferred due to its cost-effectiveness and the availability of natural sources.
Análisis De Reacciones Químicas
Types of Reactions: Trans-(-)-Piperitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Trans-(-)-Piperitol can be oxidized to piperitone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to piperitol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Trans-(-)-Piperitol can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Piperitone
Reduction: Piperitol
Substitution: Halogenated derivatives of piperitol
Aplicaciones Científicas De Investigación
Trans-(-)-Piperitol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Trans-(-)-Piperitol is studied for its antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances, flavors, and cosmetics due to its pleasant aroma.
Mecanismo De Acción
Trans-(-)-Piperitol can be compared with other similar compounds such as cis-piperitol, piperitone, and piperitenone.
Uniqueness:
Trans-(-)-Piperitol vs. Cis-Piperitol: The trans configuration of trans-(-)-Piperitol gives it different chemical and physical properties compared to its cis isomer.
Trans-(-)-Piperitol vs. Piperitone: While both compounds are monoterpenoids, trans-(-)-Piperitol is an alcohol, whereas piperitone is a ketone.
Trans-(-)-Piperitol vs. Piperitenone: Piperitenone is an unsaturated ketone, whereas trans-(-)-Piperitol is a saturated alcohol.
Comparación Con Compuestos Similares
- Cis-Piperitol
- Piperitone
- Piperitenone
Propiedades
Número CAS |
25437-28-9 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1 |
Clave InChI |
HPOHAUWWDDPHRS-VHSXEESVSA-N |
SMILES isomérico |
CC1=C[C@H]([C@@H](CC1)C(C)C)O |
SMILES canónico |
CC1=CC(C(CC1)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



